(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride
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Overview
Description
(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-3-methoxyphenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
(2-Fluoro-3-methoxyphenyl)methanol+Chlorosulfonic acid→(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: It can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed through oxidation reactions
Scientific Research Applications
(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: Used in the development of potential drug candidates due to its ability to form bioactive sulfonamide derivatives.
Material Science: Employed in the modification of polymers and other materials to enhance their properties.
Biological Studies: Utilized in the synthesis of compounds for studying enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl) (methyl)sulfane
- (2-Fluoro-3-methoxyphenyl)methanesulfonyl fluoride
Uniqueness
(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the fluoro group can influence the compound’s electronic properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C8H8ClFO3S |
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Molecular Weight |
238.66 g/mol |
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-7-4-2-3-6(8(7)10)5-14(9,11)12/h2-4H,5H2,1H3 |
InChI Key |
ORSDHGQRUMCQBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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